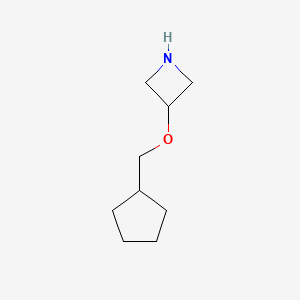

3-(Cyclopentylmethoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-(cyclopentylmethoxy)azetidine |

InChI |

InChI=1S/C9H17NO/c1-2-4-8(3-1)7-11-9-5-10-6-9/h8-10H,1-7H2 |

InChI Key |

CKKYZFZREDGZPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC2CNC2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profile of 3 Cyclopentylmethoxy Azetidine

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing chemical diversity into complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogs from a common core structure, facilitating structure-activity relationship (SAR) studies and the optimization of molecular properties. For a molecule such as 3-(cyclopentylmethoxy)azetidine, LSF would primarily target the modification of the azetidine (B1206935) ring, either at the nitrogen atom or at one of the C-H bonds.

The reactivity of the azetidine ring is influenced by its ring strain, which is significant but less than that of aziridines, rendering it more stable and easier to handle while still being susceptible to certain ring-opening and functionalization reactions. The presence of the cyclopentylmethoxy group at the 3-position also sterically and electronically influences the reactivity of the azetidine ring.

Recent advancements in synthetic methodology have provided a number of tools that could be applied to the late-stage functionalization of this compound. These can be broadly categorized into N-functionalization and C-H functionalization approaches.

N-Functionalization:

The secondary amine of the azetidine ring is a prime target for late-stage modification. Standard reactions such as acylation, sulfonylation, alkylation, and reductive amination can be employed to introduce a wide variety of substituents. These transformations are generally high-yielding and tolerant of a wide range of functional groups.

For instance, in the context of creating libraries of compounds for biological screening, the azetidine nitrogen can be functionalized with diverse building blocks. In a study focused on creating a library of substituted pyrrolidine (B122466) ureas, late-stage transformations including amide couplings and reductive aminations were explored. charnwooddiscovery.com Similarly, in the synthesis of macrocyclic peptides containing a 3-aminoazetidine unit, late-stage modification was achieved through chemoselective deprotection and subsequent substitution at the azetidine nitrogen. nih.gov This approach allowed for the introduction of dyes and biotin (B1667282) tags into complex peptide structures. nih.gov A click-based approach using a 2-propynyl carbamate (B1207046) on the azetidine nitrogen has also been demonstrated for the late-stage introduction of various functionalities. nih.gov

C-H Functionalization:

Direct functionalization of the C-H bonds of the azetidine ring is a more challenging but highly desirable transformation as it allows for the introduction of substituents without the need for pre-installed functional groups. Photoredox catalysis has emerged as a particularly powerful tool for this purpose.

Visible-light photoredox catalysis can enable the C(sp³)–C(sp³) cross-coupling of azetidine derivatives with various partners. For example, a method for the C(sp³)–C(sp³) photoredox cross-coupling of alkyl alcohols and alkyl bromides has been successfully applied to the synthesis of complex molecules containing azetidine moieties. charnwooddiscovery.com This strategy could potentially be used to introduce new carbon-based substituents at the C2 or C4 positions of the this compound ring.

Furthermore, photoredox-catalyzed methods have been developed for the direct methylation, ethylation, and cyclopropylation of biologically active heterocycles under mild conditions. chem-station.com These reactions often utilize stable organic peroxides as the source of the alkyl radicals and have shown broad functional group tolerance, making them suitable for late-stage applications. chem-station.com

Another approach involves the use of dual copper/photoredox catalysis for the multicomponent allylation of azabicyclo[1.1.0]butanes, which serves as a precursor to functionalized azetidines. dlut.edu.cn This strain-release strategy allows for the synthesis of azetidines with a quaternary carbon center at the C3 position and has been shown to be compatible with late-stage derivatization of bioactive molecules. dlut.edu.cn

The following table provides representative examples of late-stage functionalization reactions that could be adapted for the modification of this compound, based on literature precedents for similar azetidine-containing compounds.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| N-Acylation | This compound, Acetyl chloride | Triethylamine | N-Acetyl-3-(cyclopentylmethoxy)azetidine | High | nih.gov |

| N-Sulfonylation | This compound, Dansyl chloride | Pyridine | N-Dansyl-3-(cyclopentylmethoxy)azetidine | Good | nih.gov |

| C(sp³)-C(sp³) Cross-Coupling | N-Boc-3-(cyclopentylmethoxy)azetidine, Alkyl Bromide | Ir photocatalyst, Ni catalyst | N-Boc-2-alkyl-3-(cyclopentylmethoxy)azetidine | Moderate to Good | charnwooddiscovery.com |

| C-H Methylation | N-Boc-3-(Cyclopentylmethoxy)azetidine, di-tert-butyl peroxide | Ir photocatalyst | N-Boc-2-methyl-3-(cyclopentylmethoxy)azetidine | Moderate | chem-station.com |

| N-Arylation | This compound, Aryl Halide | Palladium catalyst, Ligand, Base | N-Aryl-3-(cyclopentylmethoxy)azetidine | Good to Excellent | rsc.org |

Note: The yields are hypothetical and based on reported values for similar transformations on other azetidine derivatives.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentchemicalbook.comrsc.orgjmchemsci.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 3-(Cyclopentylmethoxy)azetidine. jmchemsci.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is typically employed for a thorough assignment of all proton and carbon signals. nih.gov

Protons on the azetidine (B1206935) ring are expected to appear in the range of δ 2.0-4.0 ppm. chemicalbook.com Specifically, the protons on the carbons adjacent to the nitrogen atom (C2 and C4) would be shifted downfield due to the deshielding effect of the nitrogen. The proton at the C3 position, which is attached to the carbon bearing the cyclopentylmethoxy group, would also reside in this region. The protons of the methylene (B1212753) bridge (OCH₂) connecting the cyclopentyl group to the azetidine ring are anticipated to resonate around δ 3.5 ppm. The protons of the cyclopentyl ring would likely appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 1.8 ppm. The methine proton of the cyclopentyl group attached to the methylene bridge would be expected at a slightly lower field compared to the other cyclopentyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Azetidine-H2, H4 | 3.5 - 3.9 | Triplet or Multiplet |

| Azetidine-H3 | 3.0 - 3.4 | Multiplet |

| -OCH₂- | ~3.5 | Doublet |

| Cyclopentyl-CH | 1.9 - 2.2 | Multiplet |

| Cyclopentyl-CH₂ | 1.2 - 1.8 | Multiplet |

| NH (Azetidine) | 1.5 - 2.5 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. organicchemistrydata.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbons of the azetidine ring are expected to appear in the range of δ 40-70 ppm. rsc.org The carbons bonded to the nitrogen (C2 and C4) will be in this region, as will the C3 carbon, which is influenced by the attached ether oxygen. The carbon of the methylene bridge (-OCH₂-) is expected to resonate around δ 70-80 ppm. The carbons of the cyclopentyl ring will appear in the upfield region, typically between δ 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Azetidine-C2, C4 | 45 - 55 |

| Azetidine-C3 | 60 - 70 |

| -OCH₂- | 70 - 80 |

| Cyclopentyl-CH | 35 - 45 |

| Cyclopentyl-CH₂ (α to CH) | 30 - 35 |

| Cyclopentyl-CH₂ (β to CH) | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. rsc.org

Two-dimensional (2D) NMR techniques are essential for establishing the precise connectivity and spatial arrangement of atoms within the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. youtube.comsdsu.edu For this compound, COSY would show correlations between the protons on the azetidine ring, as well as within the cyclopentyl ring system. It would also confirm the coupling between the -OCH₂- protons and the methine proton of the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com By mapping each proton to its attached carbon, HSQC provides an unambiguous assignment of the carbon skeleton. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, even if they are not directly bonded. researchgate.net NOESY can provide valuable information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysisjmchemsci.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental formula of this compound, as the measured exact mass can be matched to a unique combination of atoms. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula.

Different ionization techniques can be employed to generate ions for mass analysis, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common methods.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. rsc.orgnih.gov This is particularly useful for confirming the molecular weight. Collision-induced dissociation (CID) can then be used to induce fragmentation of the parent ion, providing structural information. Common fragmentation pathways for protonated this compound might involve the loss of the cyclopentylmethoxy group or the cleavage of the azetidine ring. researchgate.netmdpi.com

Electron Ionization (EI) : EI is a higher-energy ionization method that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation. For this compound, characteristic fragments would likely arise from the cleavage of the C-O bond, loss of the cyclopentyl group, and fragmentation of the azetidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. This absorption is recorded as a spectrum, which serves as a unique molecular fingerprint. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which is also dependent on the molecule's vibrational modes.

For this compound, these techniques are crucial for confirming the presence of its key functional groups: the azetidine ring, the ether linkage, and the cyclopentyl group.

Azetidine Ring Vibrations: The secondary amine (N-H) within the azetidine ring is a key feature. It typically exhibits a moderate to weak stretching vibration in the IR spectrum between 3300 and 3500 cm⁻¹. The N-H bending vibration is also observable in the 1560-1640 cm⁻¹ region. The C-N stretching vibrations of the azetidine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Ether Linkage: The most characteristic vibration for the ether group (C-O-C) is the asymmetric stretching mode, which produces a strong, distinct band in the IR spectrum, typically found in the 1070-1250 cm⁻¹ range. This is often one of the most intense peaks in the spectrum for ether-containing compounds.

Cyclopentyl and Methylene Groups: The aliphatic C-H bonds of the cyclopentyl ring and the methylene bridge give rise to characteristic stretching and bending vibrations. C-H stretching vibrations are reliably found in the 2850-3000 cm⁻¹ region. The corresponding scissoring (bending) vibrations for CH₂ groups appear around 1445-1485 cm⁻¹.

The expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H (Azetidine) | Stretch | 3300 - 3500 | Weak to Medium |

| N-H (Azetidine) | Bend | 1560 - 1640 | Variable |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| CH₂ (Aliphatic) | Bend (Scissoring) | 1445 - 1485 | Medium |

| C-O-C (Ether) | Asymmetric Stretch | 1070 - 1250 | Strong |

| C-N (Azetidine) | Stretch | 1020 - 1250 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods like IR and NMR suggest the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the precise position of every atom in the molecule, yielding a detailed 3D model.

For this compound, an X-ray crystallographic analysis would provide definitive information on several key structural features:

Ring Conformation: It would reveal the exact puckering of the four-membered azetidine ring and the conformation (e.g., envelope or twist) of the five-membered cyclopentyl ring.

Bond Lengths and Angles: The precise lengths of all covalent bonds (C-C, C-H, C-N, C-O) and the angles between them would be determined with very high precision. This data is fundamental to understanding the molecule's geometry and potential strain.

Torsional Angles: The analysis would define the torsional (dihedral) angles, which describe the rotation around single bonds, such as the C-O-C-C linkage of the ether group.

Stereochemistry: It would confirm the relative orientation of the cyclopentylmethoxy substituent with respect to the azetidine ring.

Intermolecular Interactions: The crystal structure would also reveal how individual molecules of this compound pack together in the solid state, highlighting any significant intermolecular forces like hydrogen bonding involving the N-H group.

As of the latest literature reviews, a specific crystal structure for this compound has not been published. However, the table below outlines the critical parameters that such an analysis would provide.

| Structural Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's internal symmetry. |

| Atomic Coordinates | The precise x, y, and z position of each atom. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-O, C-N). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-O-C). |

| Torsional Angles | The dihedral angle describing the conformation around a bond. |

| Ring Puckering Parameters | Quantitative description of the non-planar shape of the azetidine and cyclopentyl rings. |

Theoretical and Computational Chemistry Studies of 3 Cyclopentylmethoxy Azetidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties that can be difficult or impossible to measure experimentally. For 3-(Cyclopentylmethoxy)azetidine, these methods illuminate the distribution of electrons and the molecule's inherent stability.

Density Functional Theory (DFT) Applications in Azetidine (B1206935) Systems

Density Functional Theory (DFT) has become a primary tool for studying azetidine derivatives due to its favorable balance of computational cost and accuracy. research-advances.orgnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-31++G(d,p), are commonly used to optimize molecular geometries and predict electronic properties of substituted azetidines and related nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net

These calculations provide access to key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net Furthermore, DFT can compute the molecular dipole moment, which reflects the charge distribution and polarity of the molecule. researchgate.net Studies on similar heterocyclic systems demonstrate that substituents can significantly alter these electronic properties. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of an Azetidine Derivative

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -442.123 | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (eV) | 1.23 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 8.08 | Indicator of chemical stability and reactivity. |

| Dipole Moment (Debye) | 2.15 | Measure of the net molecular polarity. |

| Note: These values are hypothetical and representative for a molecule of this class, calculated at the B3LYP/6-31G(d) level of theory. |

Ab Initio Methods for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are more computationally intensive than DFT but provide benchmark-quality results, especially for smaller molecules or for calibrating DFT functionals. nih.govacs.org They are particularly useful for calculating precise ring strain energies and inversion barriers. acs.orgresearchgate.net For azetidine systems, high-level ab initio calculations can offer definitive insights into conformational energies and the subtle electronic effects governing their geometry. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional shape of this compound is not static. The molecule exists as an ensemble of interconverting conformers, defined by the puckering of the azetidine ring and the rotation of the side chain.

Analysis of Azetidine Ring Puckering and Inversion Barriers

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate angular and torsional strain. rsc.org This puckering is characterized by a dihedral angle, which has been determined to be around 37° for the parent azetidine molecule in the gas phase. rsc.org The ring can undergo a rapid "inversion" process where it flips between two equivalent puckered conformations, passing through a planar transition state. The energy required for this, known as the inversion barrier, is a key characteristic. researchgate.netacs.org

Computational studies on substituted azetidines show that the nature and position of substituents significantly influence both the degree of puckering and the height of the inversion barrier. nih.govresearchgate.net For instance, electronegative substituents can alter the preference for one puckered state over another. researchgate.net In this compound, the bulky side chain at the 3-position is expected to have a distinct impact on the ring's conformational preference and the dynamics of its inversion.

Conformational Preferences of the Cyclopentylmethoxy Side Chain

The cyclopentylmethoxy side chain introduces additional degrees of conformational freedom. The cyclopentyl ring itself is not flat and can adopt various puckered conformations, most commonly described as "envelope" and "twist" forms, which interconvert with low energy barriers.

Table 2: Hypothetical Relative Energies of Different Conformers

| Conformer ID | Azetidine Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Axial-like | Extended | 0.00 (Global Minimum) |

| Conf-2 | Equatorial-like | Extended | 0.75 |

| Conf-3 | Axial-like | Folded | 1.20 |

| Conf-4 | Equatorial-like | Folded | 1.90 |

| Note: These values are illustrative, representing a plausible energy landscape for a substituted azetidine. The terms "axial-like" and "equatorial-like" refer to the orientation of the substituent relative to the approximate plane of the ring. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality.

DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, calculates the magnetic shielding tensors for each nucleus. nih.govnyu.edu These shielding values can then be converted into chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. This process allows for the direct comparison of predicted spectra with experimental data, aiding in structure verification and the assignment of complex spectra. rsc.org The accuracy of these predictions can be high, with root-mean-square errors often less than 0.4 ppm for ¹H shifts. researchgate.net

Similarly, computational methods can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net After finding the minimum energy geometry of the molecule, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.govreadthedocs.io The resulting vibrational modes can be animated to visualize the atomic motions associated with each frequency, such as C-N stretching, C-H bending, or C-O-C ether stretching. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to approximations, they can be brought into excellent agreement by applying a common scaling factor. mdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Atoms Involved | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | Azetidine C2/C4-H | 3.65 | 3.60 |

| ¹³C NMR Chemical Shift (ppm) | Azetidine C3 | 68.2 | 67.5 |

| IR Frequency (cm⁻¹) | C-O-C Stretch | 1125 | 1110 |

| IR Frequency (cm⁻¹) | N-H Bend | 1610 | 1595 |

| Note: Values are hypothetical and for illustrative purposes only, demonstrating the typical agreement between calculated and experimental data. |

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Theoretical and computational chemistry provide powerful tools for elucidating the complex mechanisms involved in the synthesis of strained heterocyclic systems like azetidines. While specific computational studies focused exclusively on this compound are not extensively documented in publicly accessible literature, a wealth of research on analogous 3-substituted azetidines allows for a detailed understanding of the probable synthetic pathways and the factors governing their outcomes. These studies are crucial for optimizing reaction conditions, predicting product structures, and designing novel synthetic routes.

Mechanistic Insights into Cyclization Reactions

The formation of the strained four-membered azetidine ring is a thermodynamically and kinetically challenging process. Computational studies have been instrumental in understanding the mechanisms of various cyclization strategies.

Intramolecular SN2 Cyclization: A primary and widely used method for constructing the azetidine ring is the intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group on a γ-carbon. The mechanism involves the direct backside attack of the nitrogen atom on the carbon bearing the leaving group (e.g., a halide or a mesylate) to form the C-N bond and close the ring. nih.gov Computational models of this process focus on calculating the activation energy of the transition state. The geometry of this transition state is critical; for an ideal SN2 reaction, the nucleophile, the electrophilic carbon, and the leaving group should align at approximately 180°. nih.gov This geometric constraint can be difficult to achieve in an intramolecular setting, contributing to the high activation barrier for forming a four-membered ring compared to a five- or six-membered ring.

Radical Cyclization: Photoredox catalysis has emerged as a powerful method for generating radical species under mild conditions to initiate cyclization. For instance, in the synthesis of azetidines from ynamides, a copper-based photocatalyst is used. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. researchgate.net The mechanism is proposed to involve the generation of a radical species which then undergoes an intramolecular addition to the alkyne. Computational studies help to rationalize why the kinetically favored 4-exo-dig pathway, leading to the azetidine ring, is preferred over the thermodynamically more stable five-membered ring that would result from a 5-endo-dig cyclization. researchgate.net

[2+2] Cycloaddition Reactions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another key strategy for synthesizing azetidines. emich.edu Mechanistic studies, often supported by computational modeling, suggest that this reaction can proceed through a triplet or singlet excited state of one of the reactants. researchgate.net For example, visible-light-promoted cycloadditions using a photosensitizer can activate an oxime precursor, which then reacts with an alkene. researchgate.net Computational analysis helps to identify the nature of the excited state and rationalize the observed regio- and stereoselectivity of the cycloaddition.

Understanding Regio- and Stereoselectivity through Computational Models

Computational chemistry is particularly vital for predicting and explaining the selectivity of reactions leading to substituted azetidines. By modeling the transition states of competing reaction pathways, chemists can determine which product is kinetically favored.

Regioselectivity in Ring Closure: A common challenge in synthesizing 3-substituted azetidines from acyclic precursors, such as epoxy amines, is controlling the regioselectivity of the ring-closing step. The intramolecular aminolysis of an epoxy amine can potentially lead to two different products: an azetidin-3-ol (B1332694) (via attack at C4) or a pyrrolidin-3-ol (via attack at C5).

In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, azetidines are formed with high regioselectivity. In contrast, the corresponding trans-epoxy amines typically yield pyrrolidines. nih.gov DFT calculations have been performed to understand this remarkable difference. The models suggest that the coordination of the lanthanum catalyst to the substrate plays a crucial role. By calculating the energies of the transition states for both possible cyclization pathways (azetidine vs. pyrrolidine (B122466) formation), researchers have been able to rationalize the experimental outcomes.

The table below illustrates hypothetical energy differences calculated in such studies, demonstrating how computational models can predict product distribution.

| Reaction Pathway | Catalyst | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| 4-exo (Azetidine formation) | La(III) Complex | TS-Azetidine | 18.5 | Azetidine |

| 5-endo (Pyrrolidine formation) | La(III) Complex | TS-Pyrrolidine | 22.1 | |

| 4-exo (Azetidine formation) | Uncatalyzed | TS-Azetidine | 29.8 | Pyrrolidine |

| 5-endo (Pyrrolidine formation) | Uncatalyzed | TS-Pyrrolidine | 28.2 |

Note: The energy values are illustrative, based on findings in studies such as those on La(OTf)₃-catalyzed aminolysis, which show a lower transition state energy for azetidine formation in the presence of the catalyst.

Stereoselectivity: Computational models are also essential for understanding the origins of stereoselectivity. In the synthesis of 2-arylazetidines, for example, quantum chemical calculations of transition state energies have been used to explain the preference for the trans product. nih.gov These models can analyze subtle steric and electronic interactions in the transition state that favor one diastereomer over another.

In photocatalytic syntheses, DFT modeling can reveal how cocatalysts interact with reaction intermediates. For the synthesis of vinyl azetidines, calculations have shown that a binaphthyl cocatalyst stabilizes key radical intermediates through dispersion interactions, lowering the transition state energy for the desired pathway and influencing the reaction's efficiency and selectivity.

The following table summarizes how computational models can be applied to predict stereochemical outcomes.

| Precursor/Reaction Type | Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Cyclization of γ-amino halide | TS leading to trans-Azetidine | 0.0 | >95:5 |

| TS leading to cis-Azetidine | +2.5 |

Note: Data is representative of findings where computational chemistry explains high diastereoselectivity by showing a significant energy difference between competing transition states, as seen in quantum chemical investigations of azetidine formation. nih.gov

Through these detailed computational investigations, a deeper understanding of the factors controlling the synthesis of complex molecules like this compound can be achieved, paving the way for more efficient and selective synthetic methods.

Applications of 3 Cyclopentylmethoxy Azetidine As a Key Synthetic Intermediate and Building Block

Role in the Modular Synthesis of Complex Organic Molecules

The azetidine (B1206935) ring is a prominent feature in many biologically active compounds and natural products. nih.gov Consequently, 3-(cyclopentylmethoxy)azetidine serves as a crucial starting material for the modular synthesis of more complex organic molecules. Its utility stems from the ability to functionalize the azetidine nitrogen and the 3-position of the ring, allowing for the stepwise and controlled assembly of intricate molecular frameworks. nih.govgoogle.com The cyclopentylmethoxy group can also influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are important considerations in drug discovery.

The synthesis of diverse collections of azetidine-based scaffolds has been a focus of research for developing lead-like libraries, particularly for central nervous system (CNS) targets. nih.govcureffi.org These efforts often involve the diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov The process can begin with the synthesis of trisubstituted azetidines, which then undergo key functional group pairing reactions to generate skeletal diversity. nih.gov For instance, a sequence involving the reduction of a nitrile to a primary amine, followed by protection and subsequent reactions, can lead to structurally unique molecular scaffolds. nih.gov

As a Chiral Building Block in Enantioselective Synthesis

While specific research on the enantioselective synthesis of this compound is not extensively documented in the provided results, the broader field of azetidine chemistry has well-established methods for preparing chiral azetidines. These chiral azetidines are highly sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

General strategies for accessing chiral azetidines often involve the use of chiral starting materials or the application of asymmetric catalytic methods. For example, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones with high enantiomeric excess using gold-catalyzed oxidative cyclization. nih.gov These chiral ketones then serve as versatile intermediates for further functionalization. Another approach involves the enantioselective transformation of readily available starting materials, such as 4-formyloxyazetidinone, using chiral catalysts like cinchona alkaloids. nih.gov The development of enantioselective methods for the synthesis of 2,3-disubstituted azetidines has also been a significant area of research. researchgate.net

Given the importance of chirality in drug action, it is highly probable that enantiomerically pure forms of this compound would be valuable intermediates. The development of an efficient enantioselective synthesis for this specific compound would be a significant advancement, enabling the preparation of chiral drugs with improved efficacy and reduced side effects.

For the Construction of Polycyclic and Spirocyclic Systems

The inherent ring strain of the azetidine ring makes it an excellent precursor for the construction of more complex polycyclic and spirocyclic systems. These three-dimensional structures are of great interest in medicinal chemistry as they can lead to compounds with improved pharmacological properties and novel mechanisms of action. mdpi.com

The synthesis of a variety of fused, bridged, and spirocyclic ring systems can be achieved through the diversification of a densely functionalized azetidine core. nih.govnih.gov For example, an azetidine-fused 8-membered ring system can be constructed from a suitably substituted azetidine derivative via ring-closing metathesis. nih.gov This approach highlights the utility of the azetidine scaffold in generating complex polycyclic architectures.

Spirocyclic systems containing an azetidine ring are particularly noteworthy. The synthesis of spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s has been reported, and these compounds have shown promising antibacterial activity. mdpi.comnih.gov The construction of these spirocycles often involves a multi-step sequence starting from a protected azetidine derivative. The unique three-dimensional arrangement of atoms in spirocycles provides an opportunity to explore new areas of chemical space and develop drugs with novel properties. mdpi.com

Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug candidates. nih.govcureffi.org The this compound scaffold is well-suited for DOS due to the multiple points of diversification it offers.

Design and Synthesis of Diverse Azetidine Derivatives

The azetidine core of this compound can be readily functionalized at the nitrogen atom and the 3-position, allowing for the introduction of a wide range of substituents. This enables the creation of large libraries of diverse azetidine derivatives. nih.govnih.govnih.gov For instance, the synthesis of a 1976-membered library of spirocyclic azetidines has been described, demonstrating the potential of this scaffold in generating chemical diversity. nih.gov

The design of these libraries can be tailored to target specific biological pathways or to have physicochemical properties suitable for particular applications, such as CNS penetration. nih.govnih.gov By systematically varying the substituents on the azetidine ring, chemists can explore the structure-activity relationships of these compounds and optimize their biological activity.

Exploration of New Chemical Space

The unique three-dimensional shape of the azetidine ring and its derivatives allows for the exploration of new regions of chemical space that are not accessible with more traditional, "flat" molecular scaffolds. nih.govmdpi.com The incorporation of the cyclopentylmethoxy group further enhances this three-dimensionality. By generating libraries of compounds based on the this compound scaffold, researchers can access novel molecular architectures and potentially discover compounds with unprecedented biological activities. nih.govnih.gov This exploration of new chemical space is crucial for finding new drug leads and for advancing our understanding of chemical biology. cureffi.org

Precursor in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)

While the primary applications of azetidine derivatives have been in medicinal chemistry, their unique structural and chemical properties also make them interesting building blocks for materials science research.

The introduction of the azetidine ring into polymers can significantly alter their properties. The strained nature of the four-membered ring can be exploited in ring-opening polymerization to create novel polymer backbones. Furthermore, the presence of the nitrogen atom in the azetidine ring can provide sites for hydrogen bonding and other non-covalent interactions, which are crucial in supramolecular chemistry for the self-assembly of complex architectures.

Although direct research on this compound in polymer or supramolecular chemistry is not prevalent in the provided search results, the broader class of azetidines has been investigated in the context of energetic materials. researchgate.netbohrium.comnih.govbohrium.com For example, 3,3-dinitroazetidine (B175035) is a precursor for the synthesis of high-energy materials. nih.gov The introduction of azetidine structures into polycyclic energetic compounds is seen as an effective strategy for their design. nih.gov These studies, while focused on a different application, demonstrate the potential for incorporating azetidine rings into larger molecular frameworks to achieve specific material properties. The principles of molecular design and synthesis developed in the context of energetic materials could potentially be adapted for the creation of new polymers and supramolecular assemblies with unique optical, electronic, or mechanical properties.

Future Research Directions and Challenges in 3 Cyclopentylmethoxy Azetidine Chemistry

Development of More Sustainable and Greener Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has historically presented challenges due to the inherent strain in the four-membered ring. medwinpublishers.com Future research will increasingly focus on developing environmentally benign and efficient synthetic methodologies to construct and functionalize the 3-(cyclopentylmethoxy)azetidine scaffold.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. umich.edu Recent breakthroughs have demonstrated the synthesis of various azetidines through photocatalytic processes, such as radical strain-release strategies using azabicyclo[1.1.0]butanes or photo-induced copper-catalyzed radical annulation of amines with alkynes. unife.itnih.gov A key future direction for this compound will be the adaptation of these photocatalytic methods. The goal is to develop reactions that can introduce the cyclopentylmethoxy group or build the azetidine ring with high atom economy and minimal waste, potentially using readily available precursors and reducing the reliance on harsh reagents. acs.org

Electrochemistry: Electrochemical synthesis offers another avenue for greener chemical transformations by using electricity as a traceless reagent. The application of electrochemistry to azetidine synthesis is a relatively underexplored area. Future work could focus on developing electro-oxidative or electro-reductive cyclization strategies to form the azetidine ring. For a molecule like this compound, this could involve, for example, the intramolecular cyclization of a suitably functionalized γ-amino alcohol precursor, where the cyclopentylmethoxy group is installed beforehand.

The table below summarizes potential green synthesis strategies applicable to this compound.

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reaction pathways. umich.eduunife.it | Catalyst design for specific substrate scope, control of stereoselectivity. |

| Electrochemistry | Avoids stoichiometric chemical oxidants/reductants, potential for scalability. | Control of electrode reactions, electrolyte and solvent optimization. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. researchgate.net | Reactor design for specific reaction types, integration with real-time analytics. |

| Biocatalysis | High selectivity (enantio-, regio-, stereo-), environmentally friendly (water as solvent). | Enzyme discovery and engineering for non-natural substrates. |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of the azetidine ring is largely dictated by its ring strain, which allows for unique transformations not typically observed in its less strained five- and six-membered counterparts like pyrrolidine (B122466) and piperidine. rsc.org

Future research should delve into the untapped reactivity of this compound. This includes:

Strain-Release Functionalization: Investigating novel ring-opening reactions that proceed with high regio- and stereoselectivity. The cyclopentylmethoxy group could serve as a handle to direct these transformations, leading to the synthesis of complex acyclic amines with defined stereochemistry.

C-H Functionalization: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. Developing methods for the selective C-H functionalization of the azetidine ring or the cyclopentyl moiety would provide a rapid way to build molecular complexity from the basic this compound scaffold.

Transformations Involving the Ether Linkage: The ether bond, while generally stable, could be targeted for specific cleavage or rearrangement reactions under tailored catalytic conditions, providing another layer of synthetic versatility.

Recent studies on other substituted azetidines, such as the defluorosulfonylative (deFS) coupling of azetidine sulfonyl fluorides, showcase the potential for discovering new reaction pathways even with seemingly stable functional groups. nih.gov Applying similar creative approaches to the ether moiety in this compound could yield novel and valuable chemical transformations.

Advanced Computational Modeling for Precise Property Prediction and Mechanistic Understanding

Computational chemistry is an indispensable tool for accelerating chemical research. mit.edu For this compound, advanced computational modeling will be pivotal in several areas:

Property Prediction: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning models, researchers can predict the physicochemical properties (e.g., solubility, pKa), pharmacokinetic profiles (e.g., membrane permeability, metabolic stability), and potential biological activities of derivatives of this compound before they are synthesized. This in silico screening can save significant time and resources. researchgate.net

Mechanistic Insights: Density Functional Theory (DFT) calculations can elucidate the mechanisms of known and novel reactions involving this compound. nih.gov This understanding is crucial for optimizing reaction conditions, predicting outcomes for new substrates, and designing more efficient catalysts. Recent work has successfully used computational models to predict which substrate pairs will successfully react to form azetidines via photocatalysis, demonstrating the power of this approach. mit.edu

Conformational Analysis: The biological activity of a molecule is often tied to its three-dimensional shape and conformational flexibility. Computational modeling can map the conformational landscape of this compound and its derivatives, providing insights into how they might interact with biological targets like enzymes and receptors.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To fully explore the chemical space around the this compound scaffold, modern automation technologies are essential.

Automated Synthesis: Integrating the synthesis of this compound and its derivatives into automated platforms, such as flow chemistry systems or robotic synthesizers, will enable the rapid generation of compound libraries. researchgate.net This is particularly important for medicinal chemistry programs where a large number of analogs are needed for structure-activity relationship (SAR) studies.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a wide array of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal synthetic routes. Applying HTE to the development of reactions for this compound will accelerate the discovery of new and improved transformations. The data generated from these experiments can also be used to train machine learning models to predict reaction outcomes.

The combination of automated synthesis and HTE creates a powerful cycle of design, synthesis, and testing that can dramatically reduce the time required to develop new molecules with desired properties. researchgate.net

Unexplored Applications as a Building Block in Emerging Chemical Fields

While the primary focus for azetidine derivatives has been in medicinal chemistry, the unique properties of this compound make it a candidate for applications in other emerging fields.

Materials Science: The rigid and defined geometry of the azetidine ring could be exploited in the design of novel polymers or crystalline materials. The cyclopentylmethoxy group could be modified to introduce specific functionalities, such as photo-responsive groups or moieties for self-assembly.

Agrochemicals: Nitrogen-containing heterocycles are prevalent in agrochemicals. unife.it The this compound scaffold could be explored as a core for new herbicides, fungicides, or insecticides. Its specific physicochemical properties might lead to improved uptake and transport in plants or enhanced target specificity.

Organocatalysis: Chiral azetidines have been used as organocatalysts. Future research could investigate whether chiral derivatives of this compound can catalyze specific organic transformations, leveraging the steric and electronic properties of the scaffold.

Chemical Probes: Functionalized azetidines can serve as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups to the this compound core, researchers could develop tools to visualize and interrogate specific biological targets.

The exploration of these and other applications will ensure that the chemistry of this compound continues to evolve and contribute to diverse areas of scientific innovation.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Cyclopentylmethoxy)azetidine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between cyclopentylmethanol derivatives and azetidine precursors. A common approach is reacting 3-chloroazetidine with cyclopentylmethanol under basic conditions (e.g., NaOH or KOH) in a polar aprotic solvent (e.g., DMF or THF). The reaction proceeds via an SN2 mechanism, with yields optimized by controlling temperature (60–80°C) and stoichiometry .

Key Considerations:

- Purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Characterization by H/C NMR and LC-MS to confirm substitution and purity.

Basic: How can the solubility and stability of this compound be assessed for biological assays?

Methodological Answer:

- Solubility: Test in aqueous buffers (PBS, pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Cyclopentyl groups often reduce aqueous solubility, necessitating DMSO stock solutions (e.g., 10 mM) .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolysis of the ether linkage under acidic/basic conditions is a common degradation pathway .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

Use Design of Experiments (DoE) to evaluate factors:

Variables: Temperature, solvent polarity, base strength, and molar ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.